molecular formula C15H28NO7PS2 B13737091 Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate CAS No. 4532-85-8

Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate

Cat. No.: B13737091
CAS No.: 4532-85-8
M. Wt: 429.5 g/mol
InChI Key: FTGGMOGGNHQENR-UHFFFAOYSA-M
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Description

Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate is a complex organophosphorus compound. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both ammonium and phosphorothioate groups, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate typically involves the reaction of (2-mercaptoethyl)dimethylphenyl ammonium with ethyl sulfate and O,O-diethyl phosphorothioate. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl sulfate or phosphorothioate groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and phosphine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorothioate esters.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: It has applications in the development of pharmaceuticals, particularly as a potential therapeutic agent for certain diseases.

    Industry: The compound is used in the production of pesticides and other agrochemicals due to its effectiveness in targeting specific biological pathways.

Mechanism of Action

The mechanism of action of Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.

Comparison with Similar Compounds

Similar Compounds

    Echothiophate Iodide: A similar organophosphorus compound used in the treatment of glaucoma.

    Phospholine Iodide: Another related compound with similar applications in medicine.

Uniqueness

Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate is unique due to its specific combination of ammonium and phosphorothioate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

4532-85-8

Molecular Formula

C15H28NO7PS2

Molecular Weight

429.5 g/mol

IUPAC Name

2-diethoxyphosphorylsulfanylethyl-dimethyl-phenylazanium;methyl sulfate

InChI

InChI=1S/C14H25NO3PS.CH4O4S/c1-5-17-19(16,18-6-2)20-13-12-15(3,4)14-10-8-7-9-11-14;1-5-6(2,3)4/h7-11H,5-6,12-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

FTGGMOGGNHQENR-UHFFFAOYSA-M

Canonical SMILES

CCOP(=O)(OCC)SCC[N+](C)(C)C1=CC=CC=C1.COS(=O)(=O)[O-]

Origin of Product

United States

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